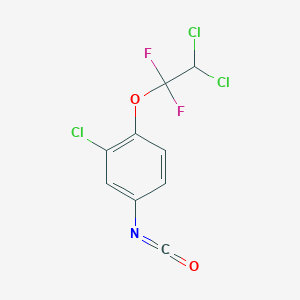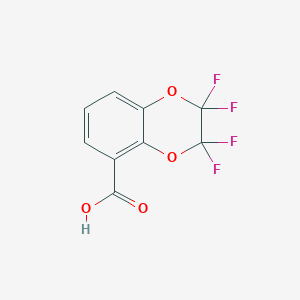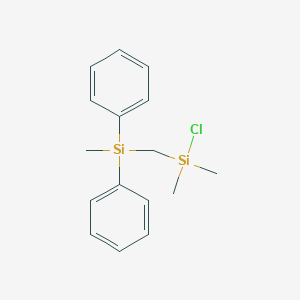
3-Chloro-4-(2,2-dichloro-1,1-difluoroethoxy)phenyl isocyanate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Chloro-4-(2,2-dichloro-1,1-difluoroethoxy)phenyl isocyanate (3-C4-D2-D1-DFE) is a compound that is used in a variety of scientific research applications. It is a highly reactive compound that can be used to synthesize a range of other compounds, including pharmaceuticals and other compounds used in the laboratory.
Wissenschaftliche Forschungsanwendungen
3-C4-D2-D1-DFE is used in a variety of scientific research applications, including drug discovery and development, as well as in the synthesis of a range of other compounds. It is used as a starting material for the synthesis of pharmaceuticals, such as antibiotics and anti-inflammatory drugs, as well as for the synthesis of other compounds used in the laboratory, such as dyes and fluorescent probes. It can also be used as a cross-linking agent for the synthesis of polymers materials.
Wirkmechanismus
3-C4-D2-D1-DFE is a highly reactive compound that can be used to synthesize a range of other compounds. It is believed to react with a variety of nucleophiles, such as amines, alcohols, and thiols, to form covalent bonds. This reaction is believed to occur through a nucleophilic substitution mechanism, in which the nucleophile displaces the isocyanate group from the compound, resulting in the formation of a new covalent bond.
Biochemical and Physiological Effects
3-C4-D2-D1-DFE is not known to have any direct biochemical or physiological effects. However, compounds synthesized from 3-C4-D2-D1-DFE may have biological activity, depending on the structure of the resulting compound. It is important to note that compounds synthesized from 3-C4-D2-D1-DFE should be tested for their potential biological activity before they are used in research applications.
Vorteile Und Einschränkungen Für Laborexperimente
3-C4-D2-D1-DFE has a number of advantages and limitations when used in laboratory experiments. One advantage is that it is a highly reactive compound, making it useful for synthesizing a range of other compounds. Additionally, it is relatively stable, making it suitable for use in a variety of laboratory settings. However, it is also a highly toxic compound, and should be handled with caution. Additionally, it is a volatile compound, and should be stored in a cool, dry place to avoid decomposition.
Zukünftige Richtungen
There are a number of potential future directions for 3-C4-D2-D1-DFE. One potential direction is the development of new and improved synthesis methods for this compound. Additionally, further research could be conducted to explore the potential biological activity of compounds synthesized from 3-C4-D2-D1-DFE. Additionally, further research could be conducted to explore the potential use of this compound in the synthesis of polymers materials. Finally, further research could be conducted to explore the potential use of this compound in drug discovery and development.
Synthesemethoden
3-C4-D2-D1-DFE can be synthesized from a variety of starting materials, including nitrobenzene and 2,2-dichloro-1,1-difluoroethanol. The synthesis involves a series of reactions, including nitration, reduction, and isocyanation. The nitration step involves the reaction of nitrobenzene with a nitrating agent, such as nitric acid or sulfuric acid, to produce 3-nitrophenol. The reduction step involves the reaction of 3-nitrophenol with a reducing agent, such as sodium borohydride or sodium thiosulfate, to produce 3-hydroxy-4-(2,2-dichloro-1,1-difluoroethoxy)phenol. The isocyanation step involves the reaction of 3-hydroxy-4-(2,2-dichloro-1,1-difluoroethoxy)phenol with an isocyanating agent, such as phosgene or an isocyanate, to produce 3-C4-D2-D1-DFE.
Eigenschaften
IUPAC Name |
2-chloro-1-(2,2-dichloro-1,1-difluoroethoxy)-4-isocyanatobenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4Cl3F2NO2/c10-6-3-5(15-4-16)1-2-7(6)17-9(13,14)8(11)12/h1-3,8H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWXHHHDOYKPAPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N=C=O)Cl)OC(C(Cl)Cl)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4Cl3F2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-4-(2,2-dichloro-1,1-difluoroethoxy)phenyl isocyanate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![Benzyl 7-oxo-5-azaspiro[2.4]heptane-5-carboxylate](/img/structure/B6360296.png)





![2-Chloromethyl-4,6-dimethoxy-[1,3,5]triazine](/img/structure/B6360342.png)

